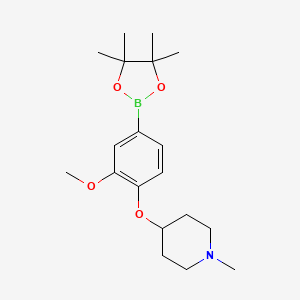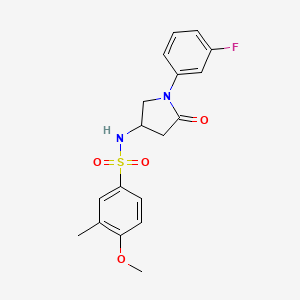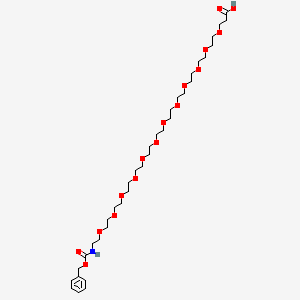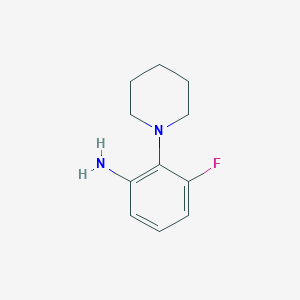
4-Chlorophenyl 6-(methoxymethyl)-2-methyl-4-pyrimidinyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Chlorophenyl 6-(methoxymethyl)-2-methyl-4-pyrimidinyl sulfone” is a complex organic molecule that contains several functional groups. These include a chlorophenyl group, a methoxymethyl group, a methyl group, a pyrimidine ring, and a sulfone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring, for example, is a six-membered ring with two nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the chlorophenyl group could undergo further electrophilic aromatic substitution reactions, and the sulfone group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfone group could increase its polarity and potentially its boiling point . The chlorophenyl group could contribute to its overall stability and possibly its reactivity .Applications De Recherche Scientifique
Degradation of Chlorimuron-ethyl by Aspergillus niger
Aspergillus niger has been identified to degrade chlorimuron-ethyl, a herbicide used in agriculture, through microbial transformation. This degradation process involves cleavage of the sulfonylurea bridge and sulfonylamide linkage, leading to the formation of several metabolites including ethyl-2-aminosulfonylbenzoate and 4-methoxy-6-chloro-2-amino-pyrimidine. This demonstrates the potential of A. niger in bioremediation of herbicide-contaminated environments (Sharma et al., 2012).
Heterocycle Formation via Active Methylene Compounds
The reactivity of active methylene compounds with certain chemical structures can yield various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This indicates the versatility of these compounds in synthesizing biologically relevant structures, contributing to medicinal chemistry and drug design (Shibuya, 1984).
Pyrimethamine Derivatives in Crystal Engineering
Research into pyrimethamine derivatives, like pyrimethaminium benzenesulfonate, has elucidated their utility in crystal engineering, showcasing the hydrogen bonding capabilities of sulfonate groups. This knowledge aids in the design of molecular materials with specific properties, useful in pharmaceuticals and materials science (Balasubramani et al., 2007).
Generation and Trapping of Reactive Intermediates
Studies on the generation and trapping of 5,6-dimethylenepyrimidin-4-ones reveal the potential of these intermediates in synthetic chemistry, allowing for the formation of complex molecules through Diels-Alder and Michael additions. This highlights the significance of understanding reactive intermediates in developing synthetic methodologies (Tomé et al., 1996).
Herbicidal Activity of Sulfonanilides
Sulfonanilides with pyrimidinyl-containing groups have shown significant herbicidal activity against various paddy weeds, offering a route to the development of new agrochemicals. This research underlines the potential of designing targeted compounds for agricultural applications (Yoshimura et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-6-(methoxymethyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-15-11(8-19-2)7-13(16-9)20(17,18)12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLICPRXYKVHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
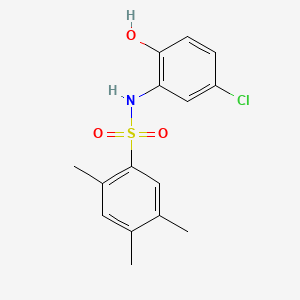
![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)
![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)
![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)
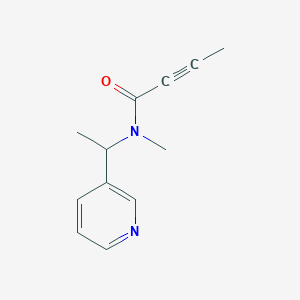
![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)


